molecular formula C8H10ClN2O3- B14013221 2-Nitro-1-pyridin-2-yl-propan-1-ol CAS No. 18528-25-1

2-Nitro-1-pyridin-2-yl-propan-1-ol

Cat. No.: B14013221
CAS No.: 18528-25-1
M. Wt: 217.63 g/mol
InChI Key: CCVDFGARIAHGOA-UHFFFAOYSA-M
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Description

2-Nitro-1-pyridin-2-yl-propan-1-ol is an organic compound characterized by the presence of a nitro group, a pyridine ring, and a hydroxyl group attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-1-pyridin-2-yl-propan-1-ol typically involves the nitration of 1-pyridin-2-yl-propan-1-ol. This process can be achieved by reacting 1-pyridin-2-yl-propan-1-ol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method allows for better control over reaction conditions and higher yields of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 2-nitro-1-pyridin-2-yl-propan-1-one.

    Reduction: Formation of 2-amino-1-pyridin-2-yl-propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-1-pyridin-2-yl-propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Nitro-1-pyridin-2-yl-propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors and modulating their activity.

Comparison with Similar Compounds

    2-Nitro-1-pyridin-2-yl-propan-2-ol: Similar structure but with the hydroxyl group on the second carbon.

    1-Pyridin-2-yl-propan-2-one: Lacks the nitro group but has a similar pyridine ring and propanol chain.

    2-Amino-1-pyridin-2-yl-propan-1-ol: The nitro group is replaced by an amino group.

Uniqueness: 2-Nitro-1-pyridin-2-yl-propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group on the same molecule, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

18528-25-1

Molecular Formula

C8H10ClN2O3-

Molecular Weight

217.63 g/mol

IUPAC Name

2-nitro-1-pyridin-2-ylpropan-1-ol;chloride

InChI

InChI=1S/C8H10N2O3.ClH/c1-6(10(12)13)8(11)7-4-2-3-5-9-7;/h2-6,8,11H,1H3;1H/p-1

InChI Key

CCVDFGARIAHGOA-UHFFFAOYSA-M

Canonical SMILES

CC(C(C1=CC=CC=N1)O)[N+](=O)[O-].[Cl-]

Origin of Product

United States

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